{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride
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Overview
Description
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules. The presence of both the boronic acid and pyrrolo[2,3-b]pyridine moieties in its structure makes it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyrrolo[2,3-b]pyridines .
Scientific Research Applications
Chemistry
In chemistry, {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine
This compound has shown potential in biological and medicinal chemistry. It is used in the design and synthesis of inhibitors for various enzymes and receptors, including fibroblast growth factor receptors (FGFRs). These inhibitors have applications in cancer therapy, as they can inhibit the proliferation and migration of cancer cells .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .
Mechanism of Action
The mechanism of action of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- {1H-Pyrrolo[2,3-b]pyridin-5-yl}boronic acid
- {1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl}boronic acid
- {1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl}boronic acid
Uniqueness
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrrolo[2,3-b]pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to inhibit FGFRs also sets it apart from other boronic acid derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZTAFQFTUYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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